N,N'-Carbonothioyldibenzamide
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Overview
Description
N,N’-Carbonothioyldibenzamide is an organic compound characterized by the presence of two benzamide groups connected through a central carbonothioyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Carbonothioyldibenzamide typically involves the reaction of benzoyl chloride with thiourea under controlled conditions. The reaction proceeds through the formation of an intermediate isothiocyanate, which subsequently reacts with another molecule of benzoyl chloride to form the final product. The reaction conditions often include the use of a base such as pyridine to facilitate the reaction and maintain the pH .
Industrial Production Methods
Industrial production of N,N’-Carbonothioyldibenzamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N,N’-Carbonothioyldibenzamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: N-bromosuccinimide (NBS)
Major Products Formed
Oxidation: Sulfoxides, Sulfones
Reduction: Amines, Thiols
Substitution: Brominated derivatives
Scientific Research Applications
N,N’-Carbonothioyldibenzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N,N’-Carbonothioyldibenzamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to alterations in cellular processes. For example, it may inhibit the activity of enzymes involved in oxidative stress or inflammation, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
N,N’-Dibenzoylthiourea: Similar structure but with different functional groups.
N,N’-Dicarbamoylthiourea: Contains carbamoyl groups instead of benzamide groups.
N,N’-Diacetylthiourea: Contains acetyl groups instead of benzamide groups .
Uniqueness
N,N’-Carbonothioyldibenzamide is unique due to its specific combination of benzamide and carbonothioyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
74346-73-9 |
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Molecular Formula |
C15H12N2O2S |
Molecular Weight |
284.3 g/mol |
IUPAC Name |
N-(benzoylcarbamothioyl)benzamide |
InChI |
InChI=1S/C15H12N2O2S/c18-13(11-7-3-1-4-8-11)16-15(20)17-14(19)12-9-5-2-6-10-12/h1-10H,(H2,16,17,18,19,20) |
InChI Key |
GAIUXCGJHIOROL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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